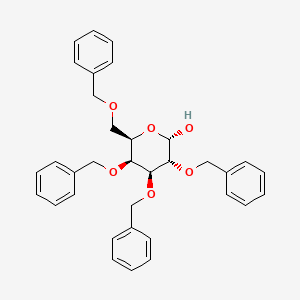

(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

CAS No.: 4291-69-4

Cat. No.: VC3731460

Molecular Formula: C34H36O6

Molecular Weight: 540.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4291-69-4 |

|---|---|

| Molecular Formula | C34H36O6 |

| Molecular Weight | 540.6 g/mol |

| IUPAC Name | (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |

| Standard InChI | InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34+/m1/s1 |

| Standard InChI Key | OGOMAWHSXRDAKZ-YODGASFJSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

| SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

| Canonical SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Introduction

Chemical Identity and Properties

Nomenclature and Identification

The compound (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol is designated by several identifiers that provide insights into its chemical identity. The IUPAC name indicates the precise stereochemistry and substitution pattern of this carbohydrate derivative.

Table 1: Chemical Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 4291-69-4 |

| Molecular Formula | C₃₄H₃₆O₆ |

| Molecular Weight | 540.64600 |

| Exact Mass | 540.25100 |

| PSA | 66.38000 |

| LogP | 5.67660 |

The compound has several common synonyms in the scientific literature, including:

-

2,3,4,6-O-tetrabenzyl-D-glucopyranose

-

2,3,4,6-Tetra-O-benzyl-α-D-galactopyranose

-

tetraBn-Glu-OH

Structural Features

The compound represents a protected form of a pyranose sugar, specifically a glucose derivative in which four hydroxyl groups are protected as benzyl ethers. The name "oxan-2-ol" refers to the pyranose ring structure with a free hydroxyl group at the anomeric position (C-1). The three "phenylmethoxy" groups correspond to benzyl ether protecting groups at positions C-3, C-4, and C-5 of the sugar ring, while the "phenylmethoxymethyl" descriptor refers to the benzyloxymethyl group at C-6 .

The stereochemical descriptors (2S,3R,4S,5S,6R) define the absolute configuration at each stereocenter in the molecule, confirming its relationship to D-glucose. This protected sugar maintains the chair conformation typical of pyranose rings, with the benzyl groups providing steric bulk that influences the molecule's reactivity and conformational properties.

Synthesis and Preparation Strategies

Benzylation as a Protection Strategy

The synthesis of (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol typically involves the controlled benzylation of glucose. Benzyl protecting groups are extensively used in carbohydrate chemistry due to their stability under both acidic and basic conditions. They can be selectively introduced and removed, making them ideal for complex oligosaccharide synthesis .

The general approach to synthesizing this tetrabenzylated glucose derivative involves treating glucose with benzyl bromide under basic conditions, often using sodium hydride as a base in a polar aprotic solvent like DMF. The reaction can be controlled to achieve selective protection patterns by manipulating reaction conditions and utilizing the inherent reactivity differences among the various hydroxyl groups in the glucose molecule.

Regioselective Protection Strategies

Advanced synthetic approaches may employ regioselective protection strategies to introduce benzyl groups in a controlled manner. For example, one approach mentioned in the literature involves the transformation of all hydroxyl groups into trimethylsilyl (TMS) ethers, which improves solubility in organic solvents, followed by selective deprotection and benzylation steps .

Another strategy involves the use of catalytic amounts of diphenylborinic ethylamine ester to achieve regioselective acylation or benzylation of specific hydroxyl groups. This proceeds via a borinate intermediate that reacts in a highly regioselective manner .

Role in Carbohydrate Chemistry

Applications in Oligosaccharide Synthesis

The compound (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol plays a crucial role in oligosaccharide synthesis as a protected building block. The free hydroxyl group at the anomeric position (C-1) allows for glycosylation reactions, while the benzyl protecting groups at other positions prevent unwanted side reactions.

In complex oligosaccharide synthesis, this compound can serve as a glycosyl donor or acceptor, depending on the specific synthetic strategy. For example, in the synthesis of complex carbohydrates like heparin oligosaccharides, benzyl-protected building blocks similar to this compound are used to construct the oligosaccharide backbone .

Advantages of Benzyl Protection

Benzyl ethers are particularly valuable protecting groups in carbohydrate chemistry for several reasons:

-

They are stable under both acidic and basic conditions, allowing for a wide range of chemical transformations to be performed without affecting the protecting groups.

-

They can be removed using mild catalytic hydrogenation conditions, which is compatible with many functional groups.

-

In large-scale synthesis, all benzyl groups can be removed simultaneously in high yield, as demonstrated in the synthesis of a heparin eicosasaccharide where 40 benzyl ethers were removed in a single step with 89% yield .

-

They can also be removed using dissolving metal reductions such as the Birch reduction, providing flexibility in deprotection strategies.

Related Chemistry and Reactions

Vinyl Glycoside Formation

Research involving partially benzylated sugars, including compounds related to (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol, has explored the synthesis of anomeric vinyl D-glucopyranosides. These vinyl glycosides can be prepared through various methods, including direct vinylation with acetylene or through elimination reactions from suitable precursors .

The free hydroxyl group at the anomeric position of the tetrabenzylated glucose can undergo various transformations, including conversion to glycosyl donors such as trichloroacetimidates, thioglycosides, or glycosyl halides, which can then be used in glycosylation reactions to form complex oligosaccharides.

Transformation to Other Protected Derivatives

The compound can serve as an intermediate in the synthesis of other protected sugar derivatives. For example, the anomeric hydroxyl group can be converted to a thioglycoside, which can then be used in coupling reactions to form oligosaccharides. Research has shown that O-benzylated thioglucoses serve as useful intermediates for the synthesis of (1→6)- and (1→4)-linked oligosaccharides .

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol is limited in the provided search results, typical characterization of such benzylated carbohydrates would include:

-

NMR Spectroscopy: ¹H NMR would show characteristic signals for the benzyl CH₂ groups (typically around 4.5-5.0 ppm), aromatic protons (7.2-7.4 ppm), and the pyranose ring protons. ¹³C NMR would display signals for the aromatic carbons, benzyl CH₂ carbons, and the pyranose ring carbons.

-

Mass Spectrometry: With an exact mass of 540.25100, the compound would show characteristic fragmentation patterns, including loss of benzyl groups and fragmentation of the pyranose ring.

-

IR Spectroscopy: The IR spectrum would show characteristic bands for C-O stretching (ether linkages), aromatic C-H stretching, and O-H stretching (anomeric hydroxyl).

Related Compounds and Derivatives

The compound (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol belongs to a family of benzylated carbohydrate derivatives that are widely used in synthetic carbohydrate chemistry. The search results mention several related compounds:

-

2,3'-DICHLORO-4'-FLUOROBENZOPHENONE

-

2,3,4,6-Tetra-O-benzyl-α-D-galactopyranose

These compounds share structural similarities with the target compound but differ in their stereochemistry or substitution patterns. The galactopyranose derivatives, for example, have a different stereochemistry at C-4 compared to the glucopyranose-derived target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume